5-(Bromomethyl)-2-chloropyridine
Overview
Description
5-(Bromomethyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
5-(Bromomethyl)-2-chloropyridine is a halogenated derivative of hydroxymethylfurfural . The primary targets of such compounds are often DNA and proteins within cells . They can interact with DNA, causing alkylation and intercalation . This interaction can disrupt the normal functioning of the DNA, leading to changes in cell behavior or even cell death .
Mode of Action
The compound interacts with its targets primarily through alkylation and intercalation . Alkylation involves the transfer of an alkyl group from the compound to its target, often a DNA molecule . This can lead to crosslinking of DNA strands, disrupting the DNA’s normal structure and function . Intercalation, on the other hand, involves the insertion of the compound between DNA base pairs, distorting the DNA helix and interfering with processes such as replication and transcription .
Biochemical Pathways
Given its mode of action, it is likely that it affects pathways related to dna replication, transcription, and repair, as well as protein synthesis . Disruption of these pathways can lead to cell cycle arrest, apoptosis, or other forms of cell death .
Pharmacokinetics
Similar halogenated compounds are known to be rapidly distributed throughout the body following absorption . They can be metabolized by various enzymes, including cytochrome P450 enzymes . The resulting metabolites can then be excreted via the kidneys .
Result of Action
The primary result of the action of this compound is likely to be cell death, resulting from the disruption of normal DNA and protein function . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific cells and tissues affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloropyridine typically involves the bromomethylation of 2-chloropyridine. One common method is the reaction of 2-chloropyridine with formaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group.
Reaction Scheme:
2-Chloropyridine+CH2O+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 2-chloropyridine.
Scientific Research Applications
5-(Bromomethyl)-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-methylpyridine
- 5-(Bromomethyl)-2-fluoropyridine
- 5-(Bromomethyl)-2-bromopyridine
Comparison
Compared to its analogs, 5-(Bromomethyl)-2-chloropyridine is unique due to the presence of both bromomethyl and chlorine substituents. This combination enhances its reactivity and allows for a broader range of chemical transformations. The chlorine atom at the 2-position also influences the electronic properties of the pyridine ring, making it distinct from other halogenated pyridines.
Properties
IUPAC Name |
5-(bromomethyl)-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOULMMJZAADRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423715 | |
Record name | 5-(Bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182924-36-3 | |
Record name | 5-(Bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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